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5-(2-Methoxyphenyl)oxazolidine-2,4-dione
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Overview
Description
5-(2-Methoxyphenyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
5-(2-Methoxyphenyl)oxazolidine-2,4-dione features a five-membered oxazolidine ring with a methoxyphenyl substituent. The synthesis typically involves the reaction of carbamates with 2-hydroxycarboxylic acid esters under controlled conditions. A notable method for synthesizing oxazolidine-2,4-diones includes treating corresponding carbamates with 2-hydroxycarboxylic acid esters at elevated temperatures, yielding high-purity products .
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of oxazolidine-2,4-dione exhibit significant antimicrobial properties. A study reported Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against certain strains of bacteria, demonstrating potent activity against Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 2 | Staphylococcus aureus |
Other derivatives | 4 - 16 | Escherichia coli, Salmonella spp. |
Anticancer Properties
The oxazolidine scaffold has been investigated for anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms that include the inhibition of specific signaling pathways involved in cell proliferation.
Case Study: Anticancer Activity
In vitro studies demonstrated that certain derivatives could inhibit cell growth by inducing apoptosis, activating caspases and modulating Bcl-2 family proteins. This indicates a promising avenue for the development of cancer therapies based on this compound.
Neuroprotective Effects
Emerging research has indicated potential neuroprotective effects of oxazolidine derivatives. These compounds may act as selective N-Methyl-D-aspartate (NMDA) receptor antagonists, which are crucial in preventing excitotoxicity associated with neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several oxazolidine derivatives against common pathogens. Results showed that modifications at the 5-position significantly enhanced antimicrobial activity compared to unmodified structures.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that certain oxazolidine derivatives could inhibit cell growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO4/c1-14-7-5-3-2-4-6(7)8-9(12)11-10(13)15-8/h2-5,8H,1H3,(H,11,12,13) |
InChI Key |
ULAQKPXNVOJZJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=O)NC(=O)O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.